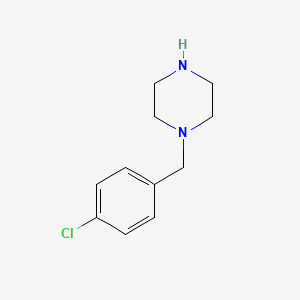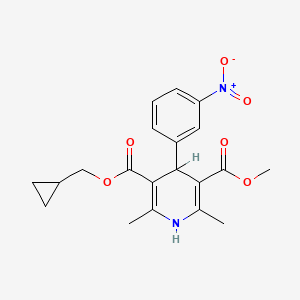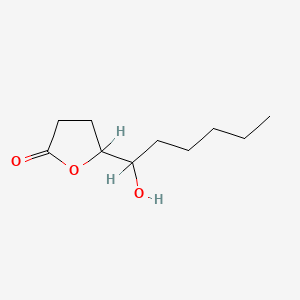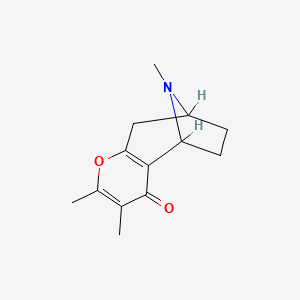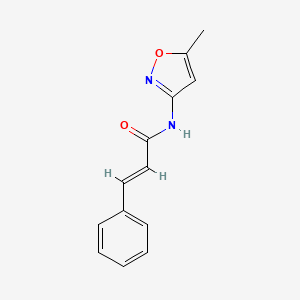![molecular formula C20H18O3 B1201497 (1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo[6,7]phenanthro[3,4-b]oxirene-2,3-diol CAS No. 86941-58-4](/img/structure/B1201497.png)
(1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo[6,7]phenanthro[3,4-b]oxirene-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Aalpha, 2beta, 3alpha, 11calpha)-1a, 2, 3, 11C-tetrahydro-6, 11-dimethylbenzo[6, 7]phenanthro[3, 4-b]oxirene-2, 3-diol belongs to the class of organic compounds known as phenanthrols. Phenanthrols are compounds containing a phenanthrene (or its hydrogenated derivative) to which a hydroxyl group is attached (1Aalpha, 2beta, 3alpha, 11calpha)-1a, 2, 3, 11C-tetrahydro-6, 11-dimethylbenzo[6, 7]phenanthro[3, 4-b]oxirene-2, 3-diol is considered to be a practically insoluble (in water) and relatively neutral molecule.
(1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo[6,7]phenanthro[3,4-b]oxirene-2,3-diol is a phenanthrol.
Aplicaciones Científicas De Investigación
Mechanistic Study of Dihydroflavin Reductive Cleavage
- Dihydroflavins, which share structural similarities with the mentioned compound, exhibit nucleophilic reactivity comparable to the thiolate anion, showcasing potential in chemical reactions involving covalent adduct formation with tetrahydronaphthalene epoxides (Lee & Fisher, 2000).
Route to Phenanthrene Derivatives
- The compound's structural framework relates to phenanthrene derivatives, which can be synthesized through reactions involving various dienophiles and subsequent transformations, illustrating applications in synthetic chemistry (Giuffrida et al., 1994).
Importance of Stereochemistry in Biological Activity
- Investigations on similar compounds demonstrate the significance of stereochemistry in biological activities, such as inhibition of cell proliferation in certain diseases, indicating potential applications in medicinal chemistry (Thibeault et al., 2008).
Impact of Methyl Groups on Molecular Structure
- Studies on related compounds reveal the influence of methyl groups on molecular structure and properties, indicating potential applications in understanding molecular interactions and designing molecules with desired characteristics (Lakshman et al., 2000).
Understanding the Functionalization of Unactivated Carbons
- Research demonstrates the potential for direct remote functionalization of unactivated carbons in certain derivatives, offering insights into chemical transformations relevant to pharmaceutical and material sciences (Iida et al., 2003).
Novel Approaches to Stereoselective Control
- Novel synthetic approaches involving the compound's structural relatives show promise for stereoselective control in organic synthesis, relevant for developing complex molecular architectures (Yagi et al., 2002).
Advanced Synthetic Methods
- Research involving structurally related compounds highlights advanced synthetic methods that could be applicable to the synthesis and functionalization of similar complex molecules, beneficial for pharmaceutical and material sciences (Tochtermann et al., 1975).
Understanding Biological Interactions
- Investigations into similar structures provide insights into interactions with biological receptors, illustrating potential implications in understanding molecular mechanisms relevant to pharmacology and toxicology (Molina-Molina et al., 2008).
Propiedades
Número CAS |
86941-58-4 |
|---|---|
Fórmula molecular |
C20H18O3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(3S,5R,6R,7S)-12,19-dimethyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol |
InChI |
InChI=1S/C20H18O3/c1-9-11-5-3-4-6-12(11)10(2)15-13(9)7-8-14-16(15)19-20(23-19)18(22)17(14)21/h3-8,17-22H,1-2H3/t17-,18+,19-,20+/m0/s1 |
Clave InChI |
SZIWZGXOWBSPTO-ZGXWSNOMSA-N |
SMILES isomérico |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)[C@H]5[C@H](O5)[C@@H]([C@H]3O)O |
SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C5C(O5)C(C3O)O |
SMILES canónico |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C5C(O5)C(C3O)O |
Otros números CAS |
86941-58-4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



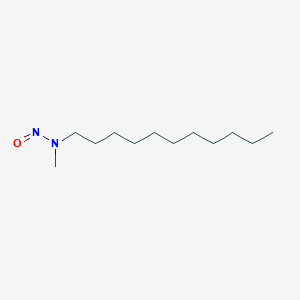
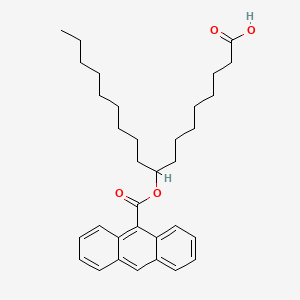
![2-{[2-(Acetyloxy)benzoyl]oxy}-3-phenylpropanoic acid](/img/structure/B1201418.png)

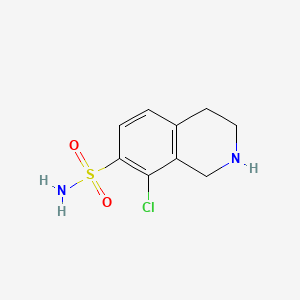
![[(1S)-1-[(2R,5R)-5-[(2R)-5-[(1R)-1-hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl] acetate](/img/structure/B1201423.png)

